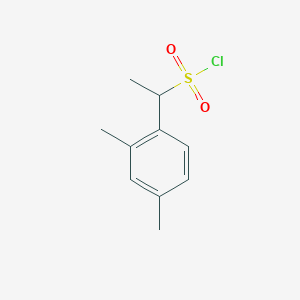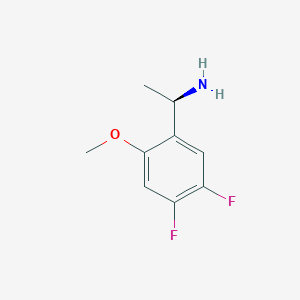![molecular formula C14H13NO3S B13631279 N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)
N-[4-(4-formylphenyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-[4-(4-formylphenyl)phenyl]methanesulfonamide involves several steps. One common method includes the reaction of 4-formylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
N-[4-(4-formylphenyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the formyl group to an alcohol group using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[4-(4-formylphenyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
作用機序
The mechanism of action of N-[4-(4-formylphenyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can affect protein function. The sulfonamide group can also interact with various enzymes, inhibiting their activity and thereby influencing biochemical pathways .
類似化合物との比較
N-[4-(4-formylphenyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)methanesulfonamide: This compound has a fluorine atom instead of a formyl group, which alters its reactivity and applications.
N-(4-Formylphenyl)methanesulfonamide: This is a closely related compound with similar properties and applications.
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound contains two trifluoromethylsulfonyl groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
特性
分子式 |
C14H13NO3S |
|---|---|
分子量 |
275.32 g/mol |
IUPAC名 |
N-[4-(4-formylphenyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)15-14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-10,15H,1H3 |
InChIキー |
SEGCPRDKFLRIBW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


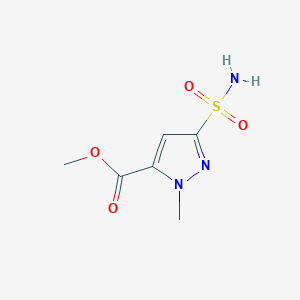
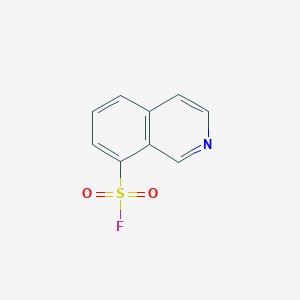
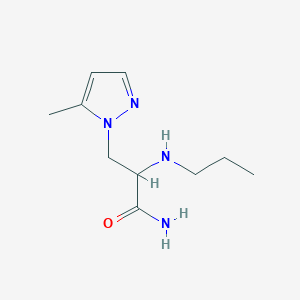
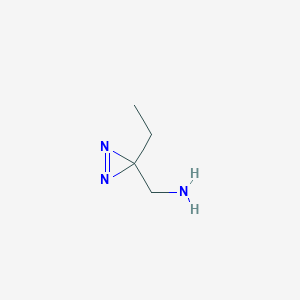
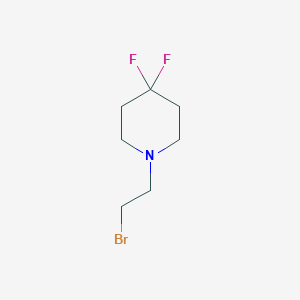
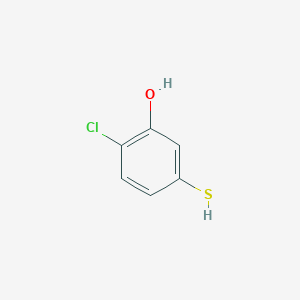
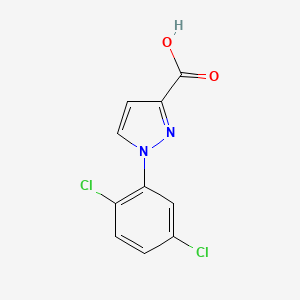
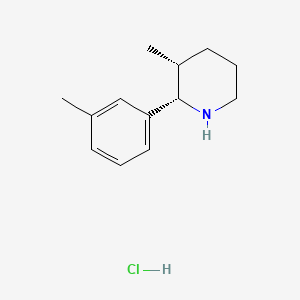
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)
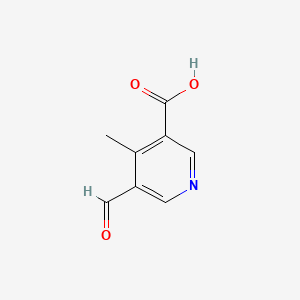
![3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
